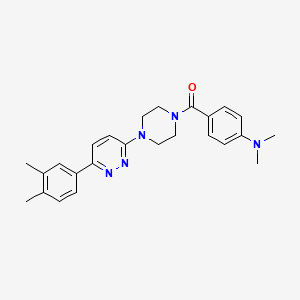

![molecular formula C14H13N3O2S B2942120 4-(咪唑并[2,1-b]噻唑-6-基)苯基碳酸乙酯 CAS No. 1207058-85-2](/img/structure/B2942120.png)

4-(咪唑并[2,1-b]噻唑-6-基)苯基碳酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiazole, on the other hand, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Both imidazole and thiazole are members of the azole heterocycles .

Molecular Structure Analysis

The molecular structure of imidazole and thiazole involves a five-membered ring with various substitutions . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

科学研究应用

Antioxidant Activity

Thiazole derivatives, including those with an imidazo[2,1-b]thiazole scaffold, have been found to exhibit antioxidant activity . They can neutralize harmful free radicals in the body, potentially preventing or slowing damage to cells.

Analgesic and Anti-inflammatory Activities

Compounds with a thiazole ring have been reported to have analgesic (pain-relieving) and anti-inflammatory properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs .

Antimicrobial and Antifungal Activities

Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This suggests that they could be used in the development of new antimicrobial and antifungal agents.

Antiviral Activity

Thiazole compounds have also shown antiviral properties . For example, Ritonavir, an antiretroviral drug used in the treatment of HIV, contains a thiazole ring .

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases.

Antitumor or Cytotoxic Activity

Thiazole derivatives, including imidazo[2,1-b]thiazole compounds, have demonstrated antitumor or cytotoxic activities . They have shown promising inhibitory activity over various cancer cell lines, including leukemia and prostate cancer .

Antidiabetic Activity

Thiazole compounds have shown potential in the treatment of diabetes . They could be used in the development of new antidiabetic drugs.

Hepatoprotective Activity

Thiazole derivatives have demonstrated hepatoprotective activities . This suggests that they could be used in the treatment of liver diseases.

作用机制

Target of Action

Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been found to have antimycobacterial properties . They selectively inhibit Mycobacterium tuberculosis (Mtb) over a selected panel of non-tuberculous mycobacteria (NTM) .

Mode of Action

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole, a related compound, occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Pharmacokinetics

The most active benzo[d]-imidazo[2,1-b]thiazole derivative it10, carrying a 4-nitro phenyl moiety, displayed ic90 of 705 μM and IC50 of 232 μM against Mycobacterium tuberculosis (Mtb) H37Ra, while no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .

属性

IUPAC Name |

ethyl N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-2-19-14(18)15-11-5-3-10(4-6-11)12-9-17-7-8-20-13(17)16-12/h3-9H,2H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEDSXBXHVDKOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chlorophenyl (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanoate](/img/structure/B2942039.png)

![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)hexanoic acid](/img/structure/B2942044.png)

![1-[(3-Methoxyazetidin-1-yl)sulfonyl]pyrrolidine](/img/structure/B2942046.png)

![N-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloroacetamide](/img/structure/B2942049.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2942055.png)

![[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2942060.png)